molecular formula C14H15ClN2O2 B14164954 3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 890095-98-4

3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Katalognummer: B14164954
CAS-Nummer: 890095-98-4
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: CKHAGPNVQVDKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound that belongs to the spirocyclic class of compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of a chlorophenyl derivative with a diazaspirodecane precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction. The process may also involve steps like cyclization and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters like temperature, pressure, and pH is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials with unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound’s structure allows it to bind to the active site of RIPK1, thereby inhibiting its activity and preventing the downstream signaling pathways involved in cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a similar spirocyclic structure but differs in the nitrogen atom positions.

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with benzoyl and benzyl groups.

Uniqueness

3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Eigenschaften

CAS-Nummer

890095-98-4

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

3-(3-chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H15ClN2O2/c15-10-5-4-6-11(9-10)17-12(18)14(16-13(17)19)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,16,19)

InChI-Schlüssel

CKHAGPNVQVDKKB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Löslichkeit

11.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.